N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic small molecule featuring a benzodioxolylmethyl group linked to an acetamide backbone, which is further substituted with an N-methylisoquinoline-5-sulfonamido moiety. The hydrochloride salt enhances its solubility in aqueous environments.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S.ClH/c1-23(29(25,26)19-4-2-3-15-11-21-8-7-16(15)19)12-20(24)22-10-14-5-6-17-18(9-14)28-13-27-17;/h2-9,11H,10,12-13H2,1H3,(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJFWKCBOJVIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an isoquinoline derivative. Its molecular weight is approximately 449.91 g/mol, and it belongs to the sulfonamide chemical class. The synthesis involves multiple steps, including the formation of the benzo[d][1,3]dioxole and isoquinoline components, followed by their coupling to yield the final product.
While the exact mechanism of action for this compound is not fully elucidated, preliminary studies suggest it may interact with various biological targets. It is hypothesized to exhibit inhibitory effects on specific proteins involved in disease pathways. Further pharmacological studies are necessary to clarify these interactions.
Antimicrobial Effects
Research indicates that compounds within the sulfonamide class often exhibit antimicrobial properties. This compound may demonstrate similar activity against bacterial strains. Studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Potential
Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is required to validate these findings in vivo.
Pharmacological Studies
A summary of key pharmacological studies is presented in Table 1 below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of Gram-positive bacteria with an MIC of 10 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 15 µM. |
| Study C | Mechanism Exploration | Suggested involvement of reactive oxygen species (ROS) in mediating cytotoxic effects. |
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Case Study 1 : A derivative similar to this compound was evaluated for its neuroprotective effects in a model of oxidative stress. Results indicated significant neuroprotection and reduced neuronal apoptosis.
- Case Study 2 : Another study focused on the anti-inflammatory properties of a related sulfonamide compound. The results showed a marked reduction in pro-inflammatory cytokines in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on shared motifs: benzodioxole derivatives, sulfonamide-linked acetamides, and isoquinoline-containing molecules.
Solubility and Pharmacokinetics
- Target Compound : Hydrochloride salt increases water solubility, critical for in vivo applications.
- Thiazolidinone Derivative (): Chloroacetamide group may enhance membrane permeability but reduce solubility .
Research Implications and Limitations
Further studies should prioritize:
Preparation Methods
Reductive Amination of Piperonal
Piperonal undergoes condensation with ammonium acetate followed by sodium borohydride reduction:
Piperonal + NH4OAc → Imine intermediate
NaBH4 → Piperonylamine (89% yield)
Optimization Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | MeOH/THF (3:1) | |
| Temperature | 0°C → RT | |
| Reducing Agent | NaBH4 (2 eq) |
Nucleophilic Displacement
Alternative route using 3,4-methylenedioxybenzyl chloride with aqueous ammonia:
Ar-CH2Cl + NH3 → Ar-CH2NH2 (72% yield)
Key Advantage: Avoids over-reduction side products observed in catalytic hydrogenation.
Construction of the N-Methylisoquinoline-5-sulfonamide Moiety
Regioselective Sulfonation of Isoquinoline
Isoquinoline undergoes electrophilic sulfonation at position 5 using fuming sulfuric acid:
Isoquinoline + H2SO4 (20% oleum) → Isoquinoline-5-sulfonic acid (68% yield)
Reaction Conditions:
Sulfonyl Chloride Formation
Conversion to reactive intermediate using phosphorus pentachloride:
Isoquinoline-5-sulfonic acid + PCl5 → Isoquinoline-5-sulfonyl chloride (81% yield)
Critical Parameters:
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| PCl5 Equivalents | 3.0 eq | <2.5 eq: Incomplete conversion |
| Solvent | Toluene | Prevents HCl gas retention |
Sulfonamide Formation and N-Methylation
Sequential reaction with methylamine and resolution of sulfonamide basicity:
Isoquinoline-5-sulfonyl chloride + CH3NH2 → N-Methylisoquinoline-5-sulfonamide (76% yield)
Methylation Alternatives:
- Direct Method: Methylamine gas in dichloromethane (requires strict moisture control).
- Stepwise Approach: Boc-protected methylamine followed by TFA deprotection (89% yield).
Assembly of the 2-(N-Methylisoquinoline-5-sulfonamido)acetamide Core
Glycine Derivative Preparation
Protected glycine (Boc-Gly-OH) coupled to piperonylamine using EDCI/HOBt:
Boc-Gly-OH + Piperonylamine → Boc-Gly-Piperonylamide (92% yield)
Deprotection:
TFA/DCM (1:1) removes Boc group (quantitative).
Sulfonamide Installation
React free amine with isoquinoline-5-sulfonyl chloride under Schotten-Baumann conditions:
Gly-Piperonylamide + Isoquinoline-5-sulfonyl chloride → Target sulfonamide (83% yield)
Optimized Conditions:
| Component | Specification |
|---|---|
| Base | Pyridine (3.0 eq) |
| Solvent | CH2Cl2/H2O (biphasic) |
| Temperature | 0°C → RT over 2 hr |
Final N-Methylation and Salt Formation
Selective N-Methylation
Employing Eschweiler-Clarke conditions for tertiary amine formation:
Sulfonamide + HCHO + HCO2H → N-Methylated product (78% yield)
Reaction Monitoring:
Hydrochloride Salt Precipitation
Treat free base with HCl-saturated ether:
Free base + HCl (g) → Hydrochloride salt (95% recovery)
Crystallization Data:
| Solvent System | Crystal Habit | Purity (HPLC) |
|---|---|---|
| EtOAc/Hexane (1:4) | Needles | 99.8% |
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d6):
δ 8.89 (s, 1H, isoquinoline H-1), 7.77 (d, J=8.4 Hz, 1H, H-8), 5.96 (s, 2H, dioxolane), 4.67 (d, J=5.6 Hz, 2H, CH2NH).
HRMS (ESI+):
Calculated for C20H18N3O5S [M+H]+: 420.0918; Found: 420.0915.
Purity Assessment
HPLC Method:
Process Optimization and Scale-Up Considerations
Q & A
Q. What are the critical steps and considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with sulfonamide intermediates. Key steps include:
- Reagent selection : Use of triethylamine or sodium hydride as bases to facilitate nucleophilic substitutions .
- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
- Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step ensures intermediate purity .
- Inert conditions : Nitrogen/argon atmospheres prevent oxidation of sensitive functional groups (e.g., sulfonamide) .
Q. Which analytical techniques are most effective for structural characterization?
A combination of spectroscopic and chromatographic methods is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the benzodioxole and isoquinoline moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Quantifies carbon, hydrogen, nitrogen, and sulfur to confirm stoichiometry .
- X-ray Crystallography : Resolves crystal structure and intermolecular interactions (if single crystals are obtainable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies require systematic structural modifications:
- Functional group variations : Replace the methyl group on the isoquinoline with ethyl or aryl groups to assess steric/electronic effects .
- Bioisosteric substitutions : Swap the benzodioxole ring with benzofuran or indole to evaluate pharmacophore compatibility .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) or cell lines to correlate structural changes with potency .
- Computational docking : Predict binding affinities using software like AutoDock to prioritize synthetic targets .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Cross-validation : Reproduce experiments in multiple labs with standardized protocols (e.g., identical cell lines, buffer systems) .
- Impurity profiling : Use HPLC-MS to identify byproducts that may interfere with biological assays .
- Dose-response curves : Establish EC50/IC50 values across a wide concentration range to rule out false positives/negatives .
Q. What experimental design principles optimize reaction conditions for scale-up?
Statistical Design of Experiments (DoE) minimizes trial-and-error approaches:
- Factor screening : Identify critical variables (e.g., temperature, solvent ratio) via Plackett-Burman designs .
- Response surface methodology (RSM) : Optimize yields using central composite designs to model non-linear relationships .
- Robustness testing : Evaluate edge cases (e.g., ±5°C from optimal temperature) to ensure reproducibility .
Q. What computational approaches elucidate the compound’s mechanism of action?
Integrate computational and experimental
- Quantum chemical calculations : Use Gaussian or ORCA to map reaction pathways for synthesis intermediates .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds to identify stable binding conformations .
- Machine learning : Train models on existing bioactivity data to predict novel analogs with enhanced properties .
Q. How can solubility and bioavailability be improved for in vivo studies?
Strategies include:
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
- Salt formation : Explore alternative counterions (e.g., mesylate instead of hydrochloride) to modify crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
